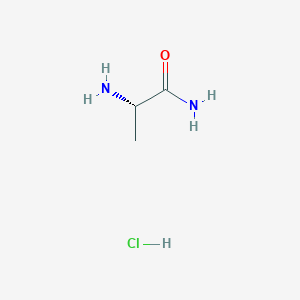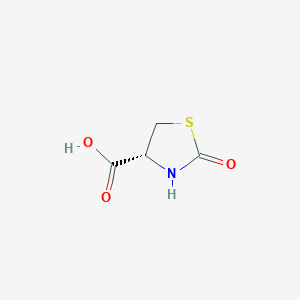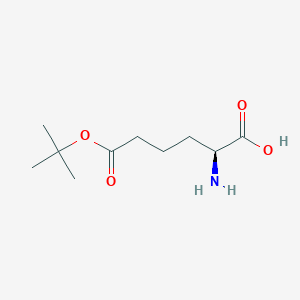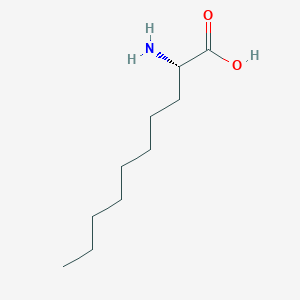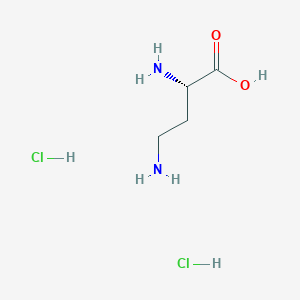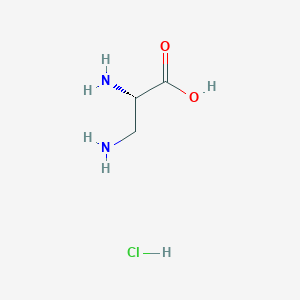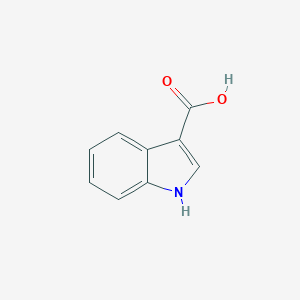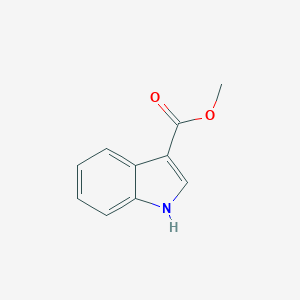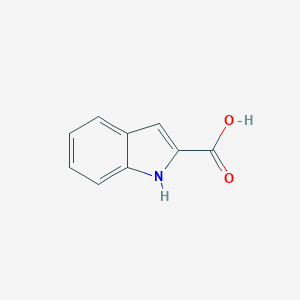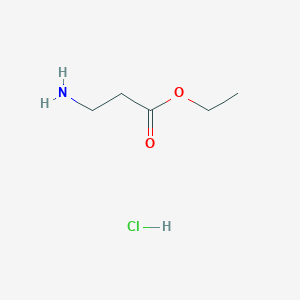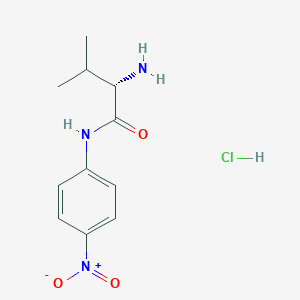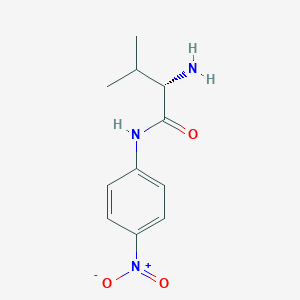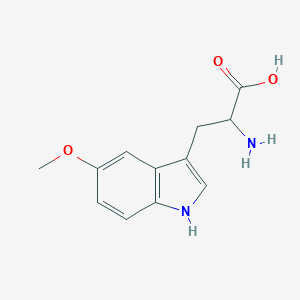
5-Methoxy-dl-tryptophan
Overview
Description
5-Methoxy-DL-tryptophan: is an endogenous metabolite produced by endothelial cells. It is known for its anti-inflammatory properties and its role in modulating inflammatory responses and protecting against systemic inflammation . The compound has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol .
Mechanism of Action
Target of Action
5-Methoxy-dl-tryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties . It primarily targets endothelial cells (ECs), vascular smooth muscle cells (SMCs), and macrophages . These cells play crucial roles in maintaining vascular homeostasis, regulating vascular tone, and preventing blood cell adhesion and aggregation .
Mode of Action
5-MTP interacts with its targets by inhibiting the activation of p38 MAPK and NF-κB . This interaction results in the protection of endothelial barrier function, promotion of endothelial repair, and blocking of vascular smooth muscle cell migration and proliferation . Furthermore, 5-MTP controls macrophage transmigration and activation .
Biochemical Pathways
5-MTP is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . Lipopolysaccharide (LPS) and pro-inflammatory cytokines can suppress endothelial 5-MTP production by inhibiting TPH-1 expression . The inhibition of p38 MAPK and NF-κB activation by 5-MTP affects the downstream effects of these pathways, including the regulation of inflammation and cell migration .
Pharmacokinetics
It is known that 5-mtp is an endogenous metabolite , suggesting that it is produced within the body and may have high bioavailability.
Result of Action
The action of 5-MTP results in several molecular and cellular effects. It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation . It also controls macrophage transmigration and activation . These actions contribute to the defense against inflammation and inflammation-mediated tissue damage and fibrosis .
Action Environment
The action, efficacy, and stability of 5-MTP can be influenced by environmental factors such as the presence of LPS and pro-inflammatory cytokines, which can suppress endothelial 5-MTP production . .
Biochemical Analysis
Biochemical Properties
5-Methoxy-dl-tryptophan interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the expression of COX-2, TNF-alpha, IL-1beta, and IL-6 in RAW 264.7 macrophages . It also blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It protects endothelial barrier function and promotes endothelial repair . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-DL-tryptophan can be synthesized through a multi-step process starting from L-tryptophan. The synthesis involves the following steps:
Hydroxylation: L-tryptophan is hydroxylated using tryptophan hydroxylase-1 (TPH-1) to form 5-hydroxy-L-tryptophan.
Methylation: The 5-hydroxy-L-tryptophan is then methylated using hydroxyindole O-methyltransferase to produce 5-methoxy-L-tryptophan.
Industrial Production Methods: the synthesis typically involves the use of enzymatic reactions to ensure high specificity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tryptophan derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-DL-tryptophan is used as a precursor in the synthesis of various bioactive compounds and as a reagent in organic synthesis .
Biology: The compound plays a role in modulating inflammatory responses and protecting endothelial cells from damage. It is also involved in the regulation of vascular tone and prevention of blood cell adhesion .
Medicine: this compound has potential therapeutic applications in treating inflammatory disorders, sepsis, and cancer. It has been shown to reduce tumor growth and metastasis in preclinical models .
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development .
Comparison with Similar Compounds
5-Hydroxy-DL-tryptophan: A precursor in the synthesis of 5-Methoxy-DL-tryptophan.
5-Methoxytryptamine: Another methoxy-substituted tryptophan derivative with similar anti-inflammatory properties.
Uniqueness: this compound is unique due to its dual role in modulating inflammatory responses and protecting endothelial cells. Its ability to inhibit both p38 MAPK and NF-κB activation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862973 | |
| Record name | 5-Methoxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28052-84-8 | |
| Record name | 5-Methoxy-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28052-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028052848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-5-methoxytryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


